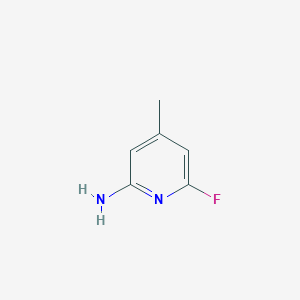

6-Fluoro-4-methylpyridin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBAHVPLPKGZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393557-04-4 | |

| Record name | 6-fluoro-4-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Spectroscopic Characterization of 6 Fluoro 4 Methylpyridin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular and electronic properties of compounds. These computational methods allow for the detailed examination of molecular geometry, electronic distribution, and reactivity, which are fundamental to understanding the behavior of 6-Fluoro-4-methylpyridin-2-amine.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the geometry is optimized to find the lowest energy conformation. The pyridine (B92270) ring is inherently aromatic and thus largely planar. The substituents—a fluorine atom, a methyl group, and an amino group—will have specific spatial orientations relative to this ring.

Conformational analysis of substituted pyridines, including related N-acylpiperidines, reveals that the energetic balance between different conformers is delicate and influenced by steric and electronic effects. For N-acylpiperidines, the axial orientation of a 2-substituent can be favored by up to -3.2 kcal/mol, a phenomenon influenced by pseudoallylic strain. nih.gov While this compound has a planar pyridine ring, the rotational barrier of the amino and methyl groups can be analyzed. The planarity of the amino group with respect to the pyridine ring is a key conformational question, as it impacts conjugation and electronic properties. DFT studies on similar aminopyridines suggest that a planar or near-planar arrangement is often favored to maximize resonance stabilization. oup.com Crystallographic studies on related molecules, such as 4-Methyl-6-phenylpyrimidin-2-amine, show how substituents influence molecular packing and can lead to non-planar arrangements in the solid state.

Table 1: Predicted Conformational Data for Substituted Piperidines This table presents data for related piperidine (B6355638) structures to illustrate conformational principles that can be applied to substituted pyridines.

| Compound | Favored Conformer | ΔG (kcal/mol) | Reference |

|---|---|---|---|

| 1,2-dimethylpiperidine | Equatorial 2-methyl | 1.8 | nih.gov |

| 2-methyl-1-phenylpiperidine | Axial | -1.0 | nih.gov |

| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 | nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. materialsciencejournal.org The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. materialsciencejournal.orgresearchgate.net

For aminopyridines, the HOMO is typically localized on the amino group and the pyridine ring, reflecting the electron-donating nature of the amino substituent. researchgate.net The LUMO is generally distributed over the pyridine ring. The introduction of a fluorine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. The methyl group, being weakly electron-donating, will have a smaller counteracting effect.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness suggests a molecule is more reactive. Theoretical studies on similar molecules can provide estimates for these values. chemrevlett.com

Table 2: Calculated Reactivity Descriptors for a Related Pyran Derivative This table shows reactivity descriptors for a related heterocyclic compound, illustrating the types of data obtained from HOMO-LUMO analysis.

| Parameter | Value (eV) | Reference |

|---|---|---|

| Ionization Potential (I) | 7.06 | materialsciencejournal.org |

| Electron Affinity (A) | 2.54 | materialsciencejournal.org |

| Chemical Hardness (η) | 2.27 | materialsciencejournal.org |

| Electrophilicity Index (ω) | 5.07 | materialsciencejournal.org |

Investigation of Electron Density Distribution and Charge Rearrangements

The distribution of electrons within a molecule is fundamental to its chemical properties. The fluorine atom in the 6-position will significantly influence the electron density of the pyridine ring through its inductive and mesomeric effects. Fluorine is highly electronegative and will withdraw electron density through the sigma bonds (inductive effect). This will affect the charge distribution on the ring carbons and the nitrogen atom.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the electron density distribution. researchgate.net These maps show regions of positive and negative electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack, respectively. In this compound, the region around the amino group is expected to have a high negative potential, making it a likely site for protonation and other electrophilic interactions. The fluorine atom will also exhibit a negative potential. The hydrogen atoms of the amino group and the methyl group will show positive potential.

Resonance Structures and Tautomeric Equilibria in Pyridine Amines

Aminopyridines can exist in tautomeric forms: the amino form and the imino form. oup.com For 2-aminopyridines, the equilibrium generally favors the amino tautomer, which maintains the aromaticity of the pyridine ring. oup.comnih.gov The stability of these tautomers can be influenced by substituents and the solvent. koreascience.kr

The amino group at the 2-position can donate electron density into the pyridine ring through resonance, which increases the electron density at the ring nitrogen and influences the basicity of the molecule. researchgate.net The presence of the electron-withdrawing fluorine atom at the 6-position will modulate this effect. Computational studies can quantify the relative energies of the possible tautomers of this compound to determine the predominant form. It is highly probable that the amino tautomer is the more stable form. oup.comnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for studying their electronic and magnetic environments. NMR spectroscopy is particularly powerful for providing detailed information about the connectivity and chemical environment of atoms in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N NMR) and Chemical Shift Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl group, the amino group, and the pyridine ring. The protons on the pyridine ring will appear as doublets or singlets depending on their coupling with adjacent protons and the fluorine atom. The chemical shifts will be influenced by the electronic effects of the substituents. For comparison, in the ¹H NMR spectrum of 2-amino-4-methylpyridine (B118599), the aromatic protons appear in the range of 6.20-7.81 ppm, the methyl protons at 2.16 ppm, and the amino protons at 4.68 ppm. chemicalbook.com The fluorine atom in the 6-position is expected to cause a downfield shift for the adjacent proton at the 5-position.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents. researchgate.netacs.orgmdpi.com The fluorine atom will have a significant effect on the chemical shift of the carbon to which it is attached (C6) and the adjacent carbons. In substituted pyridines, the carbon chemical shifts can vary over a wide range. researchgate.netacs.org For 2-amino-6-methylpyridine, the carbon signals appear between 105.3 ppm and 157.8 ppm, with the methyl carbon at 24.1 ppm. rsc.org

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms. mdpi.comscience-and-fun.de The chemical shifts of the pyridine ring nitrogen and the exocyclic amino nitrogen in this compound will provide insights into hybridization and electron density. The chemical shift of the ring nitrogen in pyridines typically falls in the range of 230-330 ppm relative to nitromethane. science-and-fun.de The amino nitrogen chemical shift is expected in the range for primary aromatic amines. Substituent effects, particularly from the fluorine atom, will influence these chemical shifts. mdpi.com

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Pyridine Derivatives This table provides a reference for the expected chemical shift ranges for this compound based on data from similar compounds.

| Compound | Proton/Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Aromatic-H | 6.20 - 7.81 | chemicalbook.com |

| CH₃-H | 2.16 | chemicalbook.com | |

| NH₂-H | 4.68 | chemicalbook.com | |

| Aromatic-C | 116.8 - 157.7 | rsc.org | |

| 2-Amino-6-methylpyridine | Aromatic-C | 105.3 - 157.8 | rsc.org |

| CH₃-C | 24.1 | rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) and Spectral Assignments

Vibrational spectroscopy is a crucial tool for identifying functional groups and elucidating the molecular structure of a compound. The infrared (IR) and Raman spectra provide complementary information based on the vibrational modes of the molecule. While no dedicated, peer-reviewed experimental and computational vibrational analysis for this compound is available in the public domain, a theoretical assignment can be constructed based on well-established principles and data from similar molecules, such as fluorinated anilines and methylpyridines. miamioh.educhemicalbook.com

The vibrational modes of this compound can be categorized into vibrations of the pyridine ring, the amino group (-NH₂), the methyl group (-CH₃), and the carbon-fluorine (C-F) bond.

Key Vibrational Modes and Expected Wavenumber Regions:

Amino (-NH₂) Group Vibrations: The -NH₂ group is characterized by distinct stretching and bending vibrations. The asymmetric and symmetric N-H stretching modes are expected to appear in the high-frequency region of the FT-IR and Raman spectra, typically between 3300 and 3500 cm⁻¹. mdpi.com The -NH₂ scissoring (bending) vibration usually results in a medium to strong band in the FT-IR spectrum around 1600-1650 cm⁻¹. mdpi.com Other bending modes, such as wagging and twisting, occur at lower frequencies.

Methyl (-CH₃) Group Vibrations: The methyl group also gives rise to characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are anticipated in the 2900-3000 cm⁻¹ region. Bending vibrations, including asymmetric (umbrella) and symmetric modes, typically appear in the 1375-1470 cm⁻¹ range.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrations. C-H stretching vibrations of the aromatic ring protons are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are prominent in both FT-IR and Raman spectra, generally appearing in the 1400-1610 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring, are often strong in the Raman spectrum and are useful for identifying the pyridine skeleton.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibration is typically strong in the FT-IR spectrum due to the large change in dipole moment. For fluorinated aromatic compounds, this band is expected to be found in the 1200-1300 cm⁻¹ region. Its exact position can be influenced by coupling with other vibrations.

A detailed assignment of these vibrational modes typically requires quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. chemicalbook.com These theoretical calculations help in assigning the experimentally observed bands to specific molecular motions, a process aided by Potential Energy Distribution (PED) analysis. nist.gov

Interactive Data Table: Predicted Vibrational Assignments

The following table is a predictive representation based on established group frequencies for similar compounds. Experimental verification is required for confirmation.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3450 | νₐₛ(NH₂) | Asymmetric N-H Stretch |

| ~3350 | νₛ(NH₂) | Symmetric N-H Stretch |

| ~3050 | ν(C-H) | Aromatic C-H Stretch |

| ~2960 | νₐₛ(CH₃) | Asymmetric C-H Stretch |

| ~2870 | νₛ(CH₃) | Symmetric C-H Stretch |

| ~1620 | δ(NH₂) | NH₂ Scissoring/Bending |

| ~1580 | ν(C=C/C=N) | Pyridine Ring Stretch |

| ~1450 | δₐₛ(CH₃) | Asymmetric CH₃ Bend |

| ~1250 | ν(C-F) | C-F Stretch |

| ~1000 | Pyridine Ring Breathing |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₆H₇FN₂), the exact monoisotopic mass is 126.059326 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) is capable of measuring this mass with high precision (typically within 5 ppm), which allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Upon ionization in the mass spectrometer, a molecular ion (M⁺˙) is formed. For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 126. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 127.06660 is often the most abundant ion observed. uni.lu

Fragmentation Analysis:

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. The stability of the resulting fragment ions often dictates the fragmentation pathways. libretexts.orgchemguide.co.uk For this compound, several fragmentation routes can be predicted:

Loss of a Methyl Radical: Cleavage of the bond between the pyridine ring and the methyl group can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment ion at m/z 111.

Loss of HCN: A common fragmentation pathway for pyridine rings is the expulsion of a neutral hydrogen cyanide (HCN, 27 Da) molecule. This would lead to a fragment ion at m/z 99.

Loss of an Amino Radical: Cleavage of the C-N bond can result in the loss of an amino radical (•NH₂, 16 Da), although this is generally less common than other pathways.

The presence of the fluorine atom and the amino group influences the stability of the ring and the fragment ions, making the fragmentation pattern unique. A detailed analysis using tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion would be necessary to experimentally confirm these fragmentation pathways and establish the relative abundances of the daughter ions.

Interactive Data Table: Predicted Mass Spectrometry Data

This table is based on computational predictions and established fragmentation principles. Experimental HRMS data is needed for definitive confirmation.

| m/z (Predicted) | Ion Formula | Description |

| 127.06660 | [C₆H₈FN₂]⁺ | Protonated Molecule [M+H]⁺ |

| 126.05878 | [C₆H₇FN₂]⁺˙ | Molecular Ion [M]⁺˙ |

| 111.04583 | [C₅H₄FN₂]⁺ | Loss of methyl radical (•CH₃) from [M]⁺˙ |

| 99.04543 | [C₅H₅F]⁺˙ | Loss of HCN from [M]⁺˙ |

Biological and Biomedical Research Applications of 6 Fluoro 4 Methylpyridin 2 Amine

Medicinal Chemistry and Pharmacological Investigations

The unique structural characteristics of 6-fluoro-4-methylpyridin-2-amine and its derivatives make them valuable tools in the quest for new therapeutic agents. The pyridine (B92270) amine core, combined with the strategic placement of a fluorine atom, provides a powerful scaffold for developing molecules with enhanced pharmacological properties.

Pyridine Amines as Key Pharmacophores in Drug Discovery

Pyridine derivatives are a cornerstone in pharmaceutical development, with their structural features enabling rational drug design. The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding, which is crucial for interactions with biological targets. Aminopyridines, such as 2-amino-4-methylpyridine (B118599), serve as important pharmacophores—the essential part of a molecule responsible for its biological activity. For instance, 2-amino-4-methylpyridine itself has been identified as a potent, nonselective inhibitor of nitric oxide synthase (NOS). acs.org This core structure has been the foundation for creating more selective and potent inhibitors. acs.org The versatility of the pyridine ring allows it to act as a bioisostere for phenyl groups, often improving metabolic stability and aqueous solubility. This is evidenced by the large number of FDA-approved drugs containing a pyridine moiety for a wide range of therapeutic areas, including oncology and central nervous system disorders.

Role of Fluorine in Enhancing Biological Activity and Pharmacokinetic Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties. researchgate.net The high electronegativity and small size of the fluorine atom can significantly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa. researchgate.netnih.gov The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation by enzymes like cytochrome P450, thereby extending a drug's half-life. nih.gov

Mechanism of Action Studies

The primary mechanism of action investigated for derivatives of this compound is the inhibition of inducible nitric oxide synthase (iNOS). nih.gov iNOS is an enzyme that produces large amounts of nitric oxide (NO) during inflammatory processes and is implicated in various pathological conditions. nih.gov While NO is a crucial signaling molecule, its overproduction by iNOS can be detrimental. nih.gov Therefore, selective inhibition of iNOS over other isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS) is a key therapeutic goal to avoid side effects such as blood pressure changes. acs.orgnih.gov

A derivative, 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134), has demonstrated good potency and selectivity as an iNOS inhibitor. snmjournals.org Research has focused on synthesizing and evaluating a series of such analogs to identify candidates with the best potential for therapeutic or diagnostic use. nih.govwustl.eduacs.org

| Enzyme | IC50 (nM) |

|---|---|

| iNOS | 57 |

| eNOS | 1500 |

| nNOS | 490 |

Data sourced from the Society of Nuclear Medicine, Inc. snmjournals.org

Application in Molecular Imaging Research (Positron Emission Tomography - PET)

Beyond therapeutics, this compound serves as a crucial structural basis for developing agents for molecular imaging, specifically for Positron Emission Tomography (PET). researchgate.net PET is a highly sensitive, noninvasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. nih.gov The use of the fluorine-18 (B77423) (¹⁸F) radioisotope is particularly advantageous for PET due to its favorable decay characteristics. researchgate.net

Development of Radiotracers for Inducible Nitric Oxide Synthase (iNOS) Imaging

Given the role of iNOS in inflammation and various diseases, developing a PET radiotracer to image its expression levels is of great interest. nih.gov Researchers have successfully synthesized ¹⁸F-labeled derivatives of this compound to serve this purpose. nih.govwustl.eduacs.orgnih.gov One such prominent radiotracer is [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine. nih.govsnmjournals.org This radiolabeled compound allows for the noninvasive measurement and mapping of iNOS expression, which can be valuable for diagnosing diseases, monitoring their progression, and assessing the response to therapy. nih.gov

The synthesis of this tracer involves a multi-step process, culminating in the radiolabeling with [¹⁸F]fluoride via nucleophilic substitution, followed by purification. nih.govsnmjournals.org

The potential of [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine as a PET tracer for iNOS has been evaluated in preclinical animal models. nih.govsnmjournals.orgwustl.edunih.gov A common model involves inducing systemic inflammation and iNOS expression in mice by administering lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govsnmjournals.org

Biodistribution studies in these LPS-treated mice showed significantly higher uptake of the radiotracer in organs known to express iNOS, such as the lungs, compared to control mice. nih.govnih.govsnmjournals.org For instance, at 60 minutes post-injection, the tracer accumulation in the lungs of LPS-treated mice was substantially higher than in control animals. nih.gov MicroPET imaging studies visually confirmed these findings, demonstrating a clear accumulation of the radiotracer in the lungs of the LPS-treated mice. nih.govwustl.edunih.gov

To confirm that this uptake was specifically due to binding to iNOS, blocking studies were performed. nih.govnih.gov Co-administration of a known selective iNOS inhibitor, 1400W, significantly reduced the uptake of the radiotracer in the target organs of the LPS-treated mice, providing strong evidence for the tracer's specific binding to iNOS. nih.govnih.gov

| Organ | Uptake Increase in LPS-Treated vs. Control (60 min) |

|---|---|

| Lungs | ~130% |

| Blood | Significant Increase |

| Kidney | ~30% (at 5 min) |

| Heart | ~30% (at 5 min) |

Data compiled from published biodistribution studies. nih.govsnmjournals.org

These preclinical results collectively suggest that [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine is a promising and favorable PET radiotracer for imaging iNOS expression in vivo. nih.govwustl.edunih.gov

Biodistribution Studies and Tracer Uptake in Tissues

Derivatives of this compound have been radiolabeled, notably with fluorine-18, to study their distribution within living organisms. One such derivative, [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine (referred to as [¹⁸F]9 or [¹⁸F]iNOS-9), was evaluated in a mouse model where inflammation and, consequently, inducible nitric oxide synthase (iNOS) expression were induced by lipopolysaccharide (LPS). nih.govnih.gov

The biodistribution studies showed significantly higher uptake of the tracer in the lungs of LPS-treated mice compared to control mice. nih.govnih.gov The lungs are a primary site of iNOS expression following LPS administration. nih.gov For instance, in the LPS-targeted lungs, the tracer uptake was observed to be 130% higher at 60 minutes post-injection in the treated group. nih.gov Elevated uptake was also noted in other organs known to express iNOS under inflammatory conditions, including the spleen and kidneys. nih.gov

Table 1: Biodistribution of [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine in Mice Data represents the percentage of injected dose per gram of tissue (%ID/g) at 60 minutes post-injection. Data sourced from studies on LPS-induced inflammation models. nih.gov

| Tissue | Control Mice (%ID/g) | LPS-Treated Mice (%ID/g) |

| Blood | 0.8 ± 0.1 | 1.2 ± 0.1 |

| Lung | 0.9 ± 0.1 | 2.0 ± 0.2 |

| Heart | 0.6 ± 0.1 | 0.8 ± 0.1 |

| Liver | 2.1 ± 0.3 | 2.5 ± 0.3 |

| Spleen | 0.5 ± 0.1 | 0.9 ± 0.1 |

| Kidney | 1.0 ± 0.2 | 1.4 ± 0.2 |

| Muscle | 0.4 ± 0.1 | 0.5 ± 0.1 |

| Brain | 0.7 ± 0.1 | 0.9 ± 0.1 |

Blocking Studies with iNOS Inhibitors

To confirm that the observed tracer accumulation was specific to the iNOS enzyme, blocking studies were performed. researchgate.netnih.gov In these experiments, the radiotracer [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine was co-administered with a known and selective iNOS inhibitor, 1400W. nih.gov The results demonstrated a significant reduction in tracer uptake in the target tissues of the LPS-treated animals. nih.govwustl.edu Specifically, at 60 minutes after injection, the accumulation of the radiotracer in the lungs and blood was blocked by over 32%. nih.gov This successful blocking study provides strong evidence that the tracer's uptake is directly related to its binding to the iNOS enzyme, validating its potential for specific iNOS imaging. wustl.edu

Potential as PET Tracers for Other Biomarkers and Disease States

The successful development of an iNOS-specific PET tracer based on the this compound structure opens avenues for its application in various disease contexts. wustl.edu Since iNOS is overexpressed in numerous pathological conditions, including chronic inflammatory diseases, sepsis, and many types of tumors, these tracers are valuable tools for studying and potentially diagnosing these conditions. nih.govresearchgate.net The ability to noninvasively measure iNOS expression could aid in understanding disease progression and monitoring therapeutic responses. nih.gov While current research has focused on iNOS, the chemical scaffold could potentially be modified to target other biomarkers, although specific examples beyond iNOS are not yet established.

Exploration in Other Biological Contexts

The pyridine nucleus is recognized as a "privileged structure" in medicinal chemistry, known for conferring therapeutic properties such as antimicrobial and enzyme-inhibitory activities. nih.govdntb.gov.ua

Antimicrobial Activity of Pyridine Derivatives

Pyridine derivatives are a well-established class of compounds investigated for their antimicrobial properties. nih.gov Research has shown that various substituted pyridines exhibit a range of activities against bacteria and fungi. nih.govresearchgate.net For example, certain pyridine derivatives have demonstrated notable efficacy against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and the fungus Candida albicans. researchgate.netopenaccessjournals.com The antimicrobial effect is often linked to the specific functional groups attached to the pyridine ring, which can be tailored to enhance potency and spectrum of activity. dntb.gov.ua While studies focusing specifically on the antimicrobial properties of this compound are not detailed, the general activity of the pyridine class suggests potential in this area. nih.gov

Table 2: Examples of Antimicrobial Activity in Pyridine Derivatives This table presents findings from various studies on different pyridine compounds, not specifically this compound, to illustrate the general potential of the chemical class. nih.govresearchgate.net

| Derivative Class | Target Microorganism | Observed Effect |

| Pyridine-Thiadiazole Hybrids | S. aureus | High antibacterial activity (MIC = 0.5 µg/mL). nih.gov |

| Pyridine-Thiadiazole Hybrids | ATCC 9763 (Fungus) | Antifungal activity equivalent to fluconazole. nih.gov |

| C-2 and C-6 Substituted Pyridines | S. aureus, P. aeruginosa | Modest to good bacteriostatic activity. researchgate.net |

| Dodecanoic Acid Pyridine Derivatives | B. subtilis, E. coli, C. albicans | Good antibacterial and antifungal activity. openaccessjournals.com |

Inhibition of Specific Enzymes (e.g., NOS isoforms)

A primary focus of research on this compound derivatives has been their ability to inhibit nitric oxide synthase (NOS) isoforms. nih.govnih.gov The parent compound, 2-amino-4-methylpyridine, is a known non-selective NOS inhibitor. nih.gov However, strategic modifications, such as the introduction of a fluoropropyl group at the 6-position, have led to compounds with improved potency and selectivity for iNOS over the other two main isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). nih.govresearchgate.net Inhibition of eNOS can lead to cardiovascular side effects, while nNOS inhibition can impact neurotransmission, making isoform selectivity a critical goal in drug design. nih.gov

The derivative 6-(2-fluoropropyl)-4-methylpyridin-2-amine (iNOS-9) demonstrated significant selectivity for iNOS in enzyme inhibition assays. nih.gov

Table 3: Inhibitory Activity of 6-(2-fluoropropyl)-4-methylpyridin-2-amine against NOS Isoforms Data represents the concentration required for 50% inhibition (IC₅₀). nih.gov

| Enzyme Isoform | IC₅₀ Value (nM) |

| Inducible NOS (iNOS) | 220 ± 25 |

| Neuronal NOS (nNOS) | 490 ± 80 |

| Endothelial NOS (eNOS) | 1500 ± 300 |

This inhibitory profile highlights the compound's greater potency against iNOS compared to nNOS and particularly eNOS, underscoring its potential as a selective tool for research and therapeutic development targeting inflammation and other iNOS-mediated diseases. nih.govnih.gov

Chemical Reactivity and Advanced Reaction Studies of 6 Fluoro 4 Methylpyridin 2 Amine

Reactivity of the Aminopyridine Moiety

The aminopyridine core of the molecule is characterized by the strong electron-donating effect of the amino group, which significantly influences the reactivity of the heterocyclic ring and the amino group itself.

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring, while generally less reactive than benzene in electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, is strongly activated by the C2-amino group in 6-Fluoro-4-methylpyridin-2-amine. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In this molecule, the C3 and C5 positions are ortho and para to the amino group, respectively, making them the most likely sites for substitution. The C4-methyl group provides a lesser activating effect. This directional preference is a foundational concept in the functionalization of such heterocyclic systems. While specific EAS studies on this compound are not extensively detailed in readily available literature, the principles of pyridine chemistry suggest that reactions like nitration, halogenation, and sulfonation would proceed at these activated positions, pending careful selection of reaction conditions to overcome the inherent lower reactivity of the pyridine nucleus.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires a good leaving group and often electron-withdrawing substituents to facilitate the attack of a nucleophile. youtube.com SNAr reactions are most effective at the C2 and C4 positions of the pyridine ring, as the nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex. youtube.com In the case of this compound, the fluorine atom at the C6 position is a potential leaving group for SNAr, a topic explored in section 5.2.2. The aminopyridine moiety itself, without considering the fluorine, is generally resistant to SNAr due to the electron-donating nature of the amino and methyl groups.

Reactions at the Amino Group (e.g., Acylation, Alkylation)

The primary amino group at the C2 position is a potent nucleophile and readily participates in reactions with a variety of electrophiles. This reactivity is central to its use in building more complex molecular architectures.

Acylation: The amino group can be acylated using reagents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. For instance, related aminopyridine compounds undergo N-alkylation, and this transformation is a common strategy in medicinal chemistry to modify a molecule's properties. nih.gov While direct examples for this compound are sparse in public literature, the reaction of a similar compound, 2-fluoro-4-nitroaniline, with an alkylating agent in the presence of a base like sodium hydroxide (B78521) demonstrates the feasibility of such transformations on substituted anilines and aminopyridines. nih.gov

Below is a table summarizing the expected reactivity at the amino group based on general chemical principles.

| Reaction Type | Reagent Class | Product Type | Reaction Conditions |

| Acylation | Acyl Halides | Amide | Base (e.g., Pyridine, Triethylamine) |

| Acylation | Anhydrides | Amide | Heat or Catalyst |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, NaH) |

Reactivity of the Fluorine Substituent

The fluorine atom at the C6 position exerts a significant electronic influence on the pyridine ring and serves as a potential site for substitution.

Fluorine as an Activating/Deactivating Group

The fluorine substituent has a dual electronic effect on the pyridine ring.

Inductive Effect: Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond (–I effect). This effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than an unsubstituted pyridine.

Resonance Effect: Fluorine can donate a lone pair of electrons into the aromatic system (+R effect). This effect is generally weaker than its inductive withdrawal but serves to direct incoming electrophiles to the ortho and para positions.

The introduction of fluorine can impact several molecular properties, including the basicity of nearby functional groups, metabolic stability, and bioavailability, which is why its inclusion is a common strategy in medicinal chemistry. nih.gov

Potential for Further Functionalization via Fluorine Displacement

The C-F bond at the C6 position of the pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr). Halogens at the 2- or 6- (alpha) positions of a pyridine ring are particularly susceptible to displacement by nucleophiles. The high electronegativity of fluorine makes the C6 carbon atom electrophilic and enhances the rate of SNAr reactions compared to other halogens like chlorine. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is 320 times faster than the reaction of 2-chloropyridine. nih.gov

This reactivity allows for the introduction of a wide array of functional groups by displacing the fluoride (B91410) ion. A variety of nucleophiles can be employed for this purpose.

| Nucleophile Type | Example Reagent | Product Functional Group |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | Methoxy Ether |

| N-Nucleophiles | Ammonia (B1221849) (NH₃), Amines (RNH₂) | Amino, Alkylamino |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | Thioether |

| C-Nucleophiles | Cyanide (NaCN) | Nitrile |

This SNAr-based functionalization is a powerful tool in synthetic chemistry, providing a reliable method for elaborating the structure of the pyridine core. nih.gov For instance, the synthesis of PET tracers has been accomplished via nucleophilic substitution of a precursor with [¹⁸F]fluoride, highlighting the utility of this reaction pathway. nih.gov

Catalysis and Ligand Design of this compound

The utility of this compound in the realm of catalysis and ligand design is an area of growing interest, primarily driven by its structural features that make it a compelling candidate for coordination with transition metals. The presence of a pyridine nitrogen, an amino group, and the electronic influence of the fluorine and methyl substituents create a unique coordination environment. This section explores its role as a ligand in transition metal complexes and its subsequent applications in catalytic reactions, drawing from available research and patent literature.

This compound as a Ligand in Transition Metal Complexes

While dedicated scholarly articles detailing the synthesis and characterization of isolated transition metal complexes with this compound as a primary ligand are not extensively available in the public domain, its role as a ligand can be inferred from its use in synthetic methodologies, particularly in patent literature. The fundamental principles of coordination chemistry suggest that the pyridine nitrogen and the exocyclic amino group can act as coordination sites, allowing the molecule to function as a monodentate or a bidentate ligand.

The coordination behavior is influenced by the electronic properties of the substituents on the pyridine ring. The fluorine atom at the 6-position is strongly electron-withdrawing, which reduces the basicity of the pyridine nitrogen. Conversely, the methyl group at the 4-position is electron-donating, which can partially offset the effect of the fluorine atom. This electronic tug-of-war can modulate the stability and reactivity of the resulting metal complexes.

Patent literature provides indirect evidence of this compound acting as a ligand in situ. For instance, in the synthesis of certain heterocyclic amide compounds with herbicidal activity, this compound is reacted in the presence of a copper(I) source and another bidentate ligand, N,N'-dimethylethylenediamine google.com. This suggests the formation of a transient copper complex involving this compound, which then participates in the subsequent reaction.

Table 1: Reaction Components Suggesting Ligand Behavior of this compound

| Metal Source | Co-ligand | Reactant | Implication | Source |

|---|---|---|---|---|

| Copper(I) oxide | N,N'-Dimethylethylenediamine | 2-Bromo-6-fluoro-4-methylpyridine | In situ formation of a copper complex with this compound as a ligand for a nucleophilic substitution reaction. | google.com |

Application in Catalytic Reactions

The application of this compound in catalysis is primarily as a reactant or precursor in transition metal-catalyzed reactions, rather than as a component of a pre-formed, well-defined catalyst. Its utility has been demonstrated in both copper- and palladium-catalyzed transformations, which are pivotal in the synthesis of complex organic molecules.

In the context of copper catalysis, this compound has been utilized in a reaction that suggests a copper-mediated amination process. The reaction of 2-bromo-6-fluoro-4-methylpyridine with aqueous ammonia is facilitated by copper(I) oxide and N,N'-dimethylethylenediamine to produce this compound google.com. While in this specific example it is the product, the reverse reaction, a C-N coupling, is a classic copper-catalyzed process where an amine would coordinate to the copper center.

Palladium-catalyzed cross-coupling reactions are another area where this compound is employed. Patent literature describes its use as a starting material in the synthesis of KIF18A inhibitors, which are of interest in cancer therapy justia.comgoogle.com. These syntheses often involve Suzuki or similar cross-coupling reactions, where the aminopyridine derivative is coupled with another molecule. In such a catalytic cycle, the aminopyridine would interact with the palladium catalyst. For example, a Suzuki cross-coupling reaction can be employed to further functionalize the molecule, with this compound acting as a building block googleapis.com.

Table 2: Catalytic Reactions Involving this compound as a Substrate

| Catalytic System | Reaction Type | Application | Source |

|---|---|---|---|

| Copper(I) oxide / N,N'-Dimethylethylenediamine | Amination | Synthesis of Herbicides | google.com |

While the current body of literature does not extensively detail the use of pre-synthesized and isolated transition metal complexes of this compound as catalysts themselves, its demonstrated reactivity in the presence of transition metals underscores its potential in ligand design for the development of novel catalysts. Future research may focus on the synthesis and characterization of such complexes and the systematic evaluation of their catalytic activity in a broader range of organic transformations.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. For 6-Fluoro-4-methylpyridin-2-amine, future research will likely focus on developing more efficient and sustainable synthetic routes to improve yield, reduce waste, and enhance safety.

Current synthetic approaches for similar pyridine derivatives often rely on multi-step sequences. An established method for a related compound, 6-chloro-5-methylpyridin-2-amine, involves a four-step sequence utilizing a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group. acs.org Similarly, palladium-catalyzed reactions, such as the Suzuki cross-coupling, are common for producing fluorinated pyridine derivatives.

Future strategies are expected to move towards more advanced and sustainable methods. These may include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the pyridine ring offers a more atom-economical approach, reducing the need for pre-functionalized starting materials and minimizing waste streams.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, pressure), improve safety for potentially hazardous reactions, and allow for easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes to catalyze specific steps could lead to highly selective and environmentally friendly synthetic pathways.

These novel strategies aim to make the production of this compound and its derivatives more cost-effective and sustainable, thereby facilitating its broader application in research and industry.

Integration with Artificial Intelligence and Machine Learning for Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more effective. researchgate.netnih.gov The this compound scaffold is well-suited to benefit from these computational approaches.

Key applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on datasets of compounds containing the this compound core. youtube.com These ML models learn the relationship between chemical structures and their biological activities, allowing for the rapid virtual screening of thousands of potential derivatives to predict their efficacy and prioritize them for synthesis. youtube.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules. nih.gov By using the this compound scaffold as a starting point, these models can generate novel derivatives with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles.

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. nih.gov Applying these models to derivatives of this compound early in the design phase can help eliminate compounds likely to fail later in development due to poor safety or bioavailability. researchgate.net

Target Identification: Machine learning can analyze vast biological datasets to identify and validate new protein targets for which ligands based on the this compound structure might be effective. nih.gov

The synergy between this versatile chemical scaffold and powerful AI tools represents a promising frontier for discovering next-generation therapeutics. wiley.com

Exploration of Advanced Materials Science Applications

The unique electronic properties of fluorinated pyridine derivatives make them attractive candidates for applications in materials science. smolecule.com The this compound compound, with its nucleophilic nitrogen atoms and electron-withdrawing fluorine atom, has significant potential in the design of novel functional materials.

Future research in this area is expected to explore:

Coordination Complexes and Polymers: The pyridine nitrogen and the exocyclic amine group can act as ligands, binding to metal ions to form coordination complexes. mdpi.com These complexes can exhibit interesting photophysical, electronic, or magnetic properties. By linking these metal complexes, researchers could create coordination polymers or Metal-Organic Frameworks (MOFs) with potential applications in gas storage, catalysis, or chemical sensing.

Organic Electronics: The aromatic and electron-deficient nature of the fluorinated pyridine ring suggests potential use in organic electronic devices. smolecule.com Derivatives could be investigated as components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs). The fluorine atom can enhance material stability and tune energy levels, which are critical for device performance.

The ability to modify the core structure of this compound allows for fine-tuning of its properties, opening up a wide range of possibilities for creating bespoke materials for advanced technological applications.

Further Elucidation of Biological Mechanisms and Therapeutic Potential

While this compound itself is a building block, its structural motifs are present in many biologically active molecules. The strategic placement of the fluorine atom can significantly enhance a molecule's therapeutic properties by improving metabolic stability, binding affinity, and membrane permeability.

Emerging research avenues for derivatives of this compound include:

Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core. For example, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov The this compound scaffold could be used to generate new libraries of compounds for screening against various kinases implicated in cancer and other diseases.

Nitric Oxide Synthase (NOS) Inhibition: Structurally related 2-amino-4-methylpyridine (B118599) analogues have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Overproduction of nitric oxide by iNOS is associated with inflammatory conditions, making iNOS a valuable therapeutic target. Derivatives of this compound could be synthesized and evaluated for their potential as selective iNOS inhibitors for treating inflammatory disorders. researchgate.net

Central Nervous System (CNS) Applications: The ability of fluorine to increase lipophilicity can enhance a drug's ability to cross the blood-brain barrier. This makes the this compound scaffold a promising starting point for designing novel therapeutics targeting CNS disorders.

The table below summarizes the potential future applications for this compound.

| Research Area | Potential Applications and Research Focus |

| Synthetic Chemistry | Development of sustainable and efficient syntheses using C-H activation, late-stage fluorination, and flow chemistry. |

| Drug Discovery (AI/ML) | Use of QSAR for activity prediction, generative models for de novo design, and prediction of ADMET properties. |

| Materials Science | Creation of coordination polymers and MOFs for catalysis or sensing; development of materials for organic electronics (OLEDs, OPVs). |

| Medicinal Chemistry | Design of novel kinase inhibitors (e.g., for cancer), iNOS inhibitors (for inflammation), and CNS-active agents. |

常见问题

Basic: What are the optimal synthetic routes for preparing 6-Fluoro-4-methylpyridin-2-amine, and how can yield be improved?

Methodological Answer:

The synthesis typically involves fluorination and protection/deprotection strategies. For example, fluorinated pyridine derivatives can be synthesized via nucleophilic substitution using NaH and bromo-fluoroalkanes (e.g., 1-bromo-2-fluoroethane) in tetrahydrofuran (THF), followed by deprotection using standard protocols to yield the amine group . Low yields (e.g., 31% in intermediate steps) may arise from steric hindrance or competing side reactions. Optimization could involve adjusting reaction temperature, solvent polarity, or using catalysts like Pd/C for deprotection. Factorial design experiments (varying reagent ratios, time, and temperature) are recommended to identify critical parameters .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H NMR : Identifies aromatic proton environments and methyl group signals (e.g., δ ~2.3 ppm for CH₃).

- ¹⁹F NMR : Confirms fluorine substitution (e.g., δ ~-120 ppm for aromatic fluorine) .

- Elemental analysis : Validates C, H, N, and F percentages to confirm purity .

- Mass spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ at m/z 141.1).

Basic: How do substituent positions (fluoro and methyl groups) influence the compound’s reactivity?

Methodological Answer:

The methyl group at C4 enhances steric hindrance, reducing nucleophilic attack at adjacent positions. The fluoro group at C6 exerts strong electron-withdrawing effects, activating the pyridine ring for electrophilic substitution at C2 or C5. Computational studies (e.g., density functional theory, DFT) can map electron density distributions to predict reactive sites .

Advanced: How can multi-step synthesis protocols be optimized to address low intermediate yields?

Methodological Answer:

Low yields in intermediates (e.g., 31% in fluorinated precursors) may result from incomplete reactions or side products. Strategies include:

- Factorial design : Systematically test variables (e.g., solvent, temperature, catalyst loading) to identify optimal conditions .

- In-line monitoring : Use techniques like FTIR or HPLC to track reaction progress in real time.

- Computational reaction path searches : Employ quantum chemical calculations (e.g., via ICReDD’s methods) to predict energetically favorable pathways and bypass high-energy intermediates .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. To address this:

- Replicate assays : Use standardized protocols (e.g., MTT assays for cytotoxicity) across multiple cell lines.

- Validate purity : Characterize batches with HPLC and NMR to rule out confounding impurities.

- QSAR modeling : Compare structural analogs (e.g., 6-aryl-4-cycloamino-triazines) to identify activity trends and refine hypotheses .

Advanced: What are the applications of this compound in coordination chemistry?

Methodological Answer:

The compound can act as a ligand for transition metals (e.g., Pd, Cu) due to its amine and fluorine groups. To synthesize complexes:

- React with metal salts (e.g., PdCl₂) in ethanol/water under inert atmospheres.

- Characterize using X-ray crystallography (as in ) or cyclic voltammetry to study redox properties.

- Explore catalytic applications (e.g., cross-coupling reactions) by comparing turnover frequencies with other ligands .

Advanced: How does the compound’s stability vary under different storage or reaction conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Oxidative stability : Monitor N-oxide formation via HPLC under aerobic vs. inert conditions .

- pH sensitivity : Test solubility and degradation in acidic/basic buffers (e.g., HCl/NaOH) using UV-Vis spectroscopy.

Advanced: What computational tools predict the compound’s pharmacokinetic or electronic properties?

Methodological Answer:

- DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular dynamics (MD) : Model interactions with biological targets (e.g., enzymes) to guide drug design.

- ADMET prediction software : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .

Advanced: How to design experiments evaluating the compound’s biological activity against cancer cells?

Methodological Answer:

- In vitro screening : Use leukemia cell lines (e.g., Jurkat or K562) with dose-response assays (0.1–100 µM) .

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest.

- Target identification : Employ pull-down assays with biotinylated derivatives to isolate binding proteins.

Advanced: What engineering considerations are critical for scaling up synthesis without compromising purity?

Methodological Answer:

- Reactor design : Use continuous-flow systems to enhance mixing and heat transfer (RDF2050112) .

- Membrane separation : Purify intermediates via nanofiltration to remove impurities (RDF2050104) .

- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。